NADP (sodium salt)
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Overview
Description
Nicotinamide adenine dinucleotide phosphate (sodium salt) is a crucial coenzyme involved in various biological processes. It plays a significant role in cellular metabolism, particularly in redox reactions where it alternates between its oxidized form (NADP+) and reduced form (NADPH). This compound is essential for maintaining cellular redox homeostasis and regulating numerous biological events, including cellular metabolism and photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide phosphate (sodium salt) can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction typically involves the addition of a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . The reaction conditions often include the presence of ATP and a suitable kinase enzyme .
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of NADP+. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide phosphate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NADP+) and reduced form (NADPH) in redox reactions.
Phosphorylation and Dephosphorylation: NADP+ can be phosphorylated to form NADPH and dephosphorylated back to NADP+.
Common Reagents and Conditions
Common reagents used in these reactions include ATP for phosphorylation and specific kinase enzymes. The conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products
The major products formed from these reactions are NADPH and NADP+, which play crucial roles in cellular metabolism and biosynthetic pathways .
Scientific Research Applications
Nicotinamide adenine dinucleotide phosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various enzymatic reactions, particularly those involving redox processes.
Biology: It plays a vital role in photosynthesis, cellular respiration, and other metabolic pathways.
Industry: It is used in the production of biofuels and other biotechnological applications.
Mechanism of Action
Nicotinamide adenine dinucleotide phosphate (sodium salt) exerts its effects by acting as a coenzyme in redox reactions. It facilitates the transfer of electrons and hydrogen ions, thereby maintaining cellular redox balance. It competitively inhibits nucleotide metabolism through the suppression of enzymes like nucleoside diphosphate kinase and adenosine kinase . This inhibition regulates various metabolic pathways and cellular functions .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate (sodium salt) is unique compared to other similar compounds due to its specific role in redox reactions and its involvement in both anabolic and catabolic processes. Similar compounds include:
Nicotinamide adenine dinucleotide (NAD+): Lacks the additional phosphate group present in NADP+.
Nicotinamide adenine dinucleotide (sodium salt): Similar in structure but differs in its specific biological roles.
Nicotinamide adenine dinucleotide phosphate disodium salt: Another form of NADP with improved solubility and stability.
Nicotinamide adenine dinucleotide phosphate (sodium salt) stands out due to its critical role in maintaining cellular redox homeostasis and its involvement in a wide range of biological processes.
Properties
Molecular Formula |
C21H27N7NaO17P3 |
---|---|
Molecular Weight |
765.4 g/mol |
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
InChI Key |
JNUMDLCHLVUHFS-QYZPTAICSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
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